

Iodocholine Iodide: A Versatile and Green Reagent in Organic Synthesis

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Compound of Interest		
Compound Name:	Iodocholine iodide	
Cat. No.:	B3041369	Get Quote

Introduction

lodocholine iodide, the iodide salt of the essential nutrient choline, is emerging as a powerful and environmentally benign reagent in organic synthesis. Its non-toxic and metabolizable nature positions it as a "green" alternative to traditional metal-based catalysts and hazardous reagents.[1] This document provides detailed application notes and experimental protocols for the use of **iodocholine iodide** in two key areas: as a catalyst for living radical polymerization and in the synthesis of cyclic carbonates. These applications are of significant interest to researchers in materials science, polymer chemistry, and sustainable synthesis.

Core Applications

Green Living Radical Polymerization (LRP) of Functional Polymers

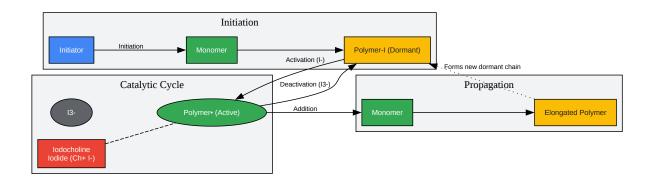
lodocholine iodide and its analogues serve as highly effective catalysts for organocatalyzed living radical polymerization (LRP), enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[1] This method is compatible with a range of functional monomers and can be conducted in environmentally friendly solvents such as ethyl lactate, ethanol, and water.[1]

Mechanism of Action: The polymerization proceeds via a reversible activation mechanism. The iodide anion (I⁻) from **iodocholine iodide** reversibly activates a dormant polymer chain capped



with iodine (Polymer-I), generating a propagating radical (Polymer \bullet) and a triiodide anion (I $_3$ $^-$). This equilibrium allows for controlled polymer growth.

Logical Relationship of LRP Catalysis



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Caption: Mechanism of Iodocholine Iodide-Catalyzed Living Radical Polymerization.

Quantitative Data Summary for LRP of Methyl Methacrylate (MMA)



Entry	Catal yst	Initiat or	[Mon omer]: [Initia tor]: [Catal yst]	Solve nt	Time (h)	Conv ersio n (%)	Mn,th eo (g/mol)	Mn,ex p (g/mol)	Đ (Mw/ Mn)
1	Cholin e Iodide	EBiB	100:1: 1	Ethyl Lactat e	6	95	9,600	9,800	1.15
2	Acetyl cholin e lodide	EBiB	100:1: 1	Ethyl Lactat e	6	96	9,700	10,100	1.18
3	Butyryl cholin e Iodide	EBiB	100:1: 1	Ethyl Lactat e	6	94	9,500	9,700	1.16
4	Cholin e Iodide	EBiB	100:1: 1	Ethan ol	6	92	9,300	9,500	1.20
5	Cholin e Iodide	EBiB	100:1: 1	Water	24	85	8,600	8,900	1.25

Data is representative and compiled from findings reported in literature.[1] EBiB = Ethyl α -bromoisobutyrate. Mn,theo = Theoretical number-average molecular weight. Mn,exp = Experimental number-average molecular weight. Θ = Polydispersity index.

Experimental Protocol: Synthesis of Poly(methyl methacrylate) (PMMA)

Materials: Methyl methacrylate (MMA, monomer), ethyl α-bromoisobutyrate (EBiB, initiator),
 iodocholine iodide (catalyst), and ethyl lactate (solvent). All reagents should be of high



purity. MMA should be passed through a column of basic alumina to remove inhibitor prior to use.

Procedure:

- In a typical experiment, a Schlenk flask is charged with iodocholine iodide (e.g., 0.025 mmol, 1 eq).
- The flask is sealed with a rubber septum and subjected to three cycles of vacuum and argon backfill.
- Deoxygenated ethyl lactate (e.g., 1.0 mL) is added via syringe.
- MMA (e.g., 2.5 mmol, 100 eq) is then added, followed by EBiB (e.g., 0.025 mmol, 1 eq).
- The reaction mixture is stirred at a constant temperature (e.g., 60 °C) for the specified time (e.g., 6 hours).
- Samples may be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR spectroscopy.

· Termination and Purification:

- The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air.
- The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
- The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
- Characterization: The molecular weight (Mn) and polydispersity (Đ) of the resulting polymer are determined by gel permeation chromatography (GPC).

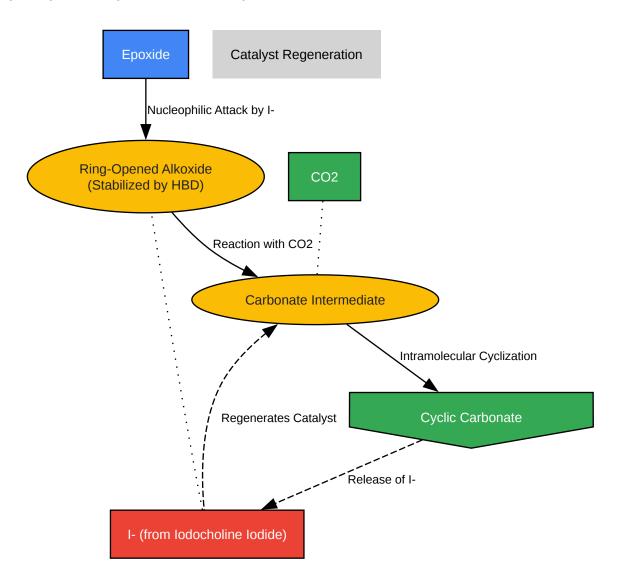
Synthesis of Cyclic Carbonates from Epoxides and CO2



lodocholine iodide, particularly when used in deep eutectic mixtures with hydrogen bond donors (HBDs), is an effective catalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This process is a prime example of CO₂ utilization and green chemistry.[2]

Mechanism of Action: The iodide ion from **iodocholine iodide** acts as a nucleophile, attacking the epoxide ring and causing it to open. The hydrogen bond donor stabilizes the resulting alkoxide intermediate. Subsequent reaction with CO₂ and cyclization yields the cyclic carbonate and regenerates the iodide catalyst.

Catalytic Cycle for Cyclic Carbonate Synthesis



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References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
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